Cas no 918810-94-3 ((4-chloro-3-ethyl-phenyl)boronic acid)

(4-Chloro-3-ethyl-phenyl)boronic acid is a versatile boronic acid derivative with distinct aromatic substitution. It exhibits high purity and is suitable for various synthetic applications. The presence of chloro and ethyl substituents offers a unique electronic and steric environment, enhancing its reactivity in cross-coupling reactions. Its availability in bulk quantities and cost-effectiveness make it a preferred choice for researchers and industrial chemists.
(4-chloro-3-ethyl-phenyl)boronic acid structure
918810-94-3 structure
Product Name:(4-chloro-3-ethyl-phenyl)boronic acid
CAS No:918810-94-3
MF:C8H10BClO2
MW:184.427801609039
MDL:MFCD10566599
CID:839832
PubChem ID:53216716
Update Time:2025-06-24

(4-chloro-3-ethyl-phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Chloro-3-ethylphenyl)boronic acid
    • 4-Chloro-3-ethylphenylboronic acid
    • (4-chloro-3-ethyl-phenyl)boronic acid
    • (4-Chloro-3-ethylphenyl)boronicacid
    • SCHEMBL2413286
    • CS-0174764
    • BS-29796
    • MFCD10566599
    • AKOS006304555
    • FT-0717334
    • 918810-94-3
    • DTXSID90681867
    • F15520
    • DB-358036
    • MDL: MFCD10566599
    • Inchi: 1S/C8H10BClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,11-12H,2H2,1H3
    • InChI Key: ZFQZOBHIZWUBEZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(B(O)O)C=C1CC

Computed Properties

  • Exact Mass: 184.04600
  • Monoisotopic Mass: 184.0462374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46000
  • LogP: 0.58220

(4-chloro-3-ethyl-phenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(4-chloro-3-ethyl-phenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:918810-94-3)(4-chloro-3-ethyl-phenyl)boronic acid
Order Number:A860205
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:22
Price ($):531.0
Email:sales@amadischem.com

Additional information on (4-chloro-3-ethyl-phenyl)boronic acid

Introduction to (4-Chloro-3-ethyl-phenyl)boronic acid (CAS No. 918810-94-3)

(4-Chloro-3-ethyl-phenyl)boronic acid (CAS No. 918810-94-3) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique structural features, which include a chloro-substituted and ethyl-substituted phenyl group attached to a boronic acid moiety. These characteristics make it an invaluable reagent in various chemical reactions, particularly in the development of new pharmaceuticals and advanced materials.

The (4-chloro-3-ethyl-phenyl)boronic acid is widely used in the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide. This reaction is highly efficient and has become a cornerstone in the synthesis of complex organic molecules, including those with biological activity. The presence of the chloro and ethyl substituents on the phenyl ring enhances the reactivity and selectivity of the compound, making it particularly useful in fine-tuning the properties of target molecules.

Recent advancements in the field have further highlighted the potential of (4-chloro-3-ethyl-phenyl)boronic acid. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated its application in the synthesis of novel anti-cancer agents. The researchers utilized this boronic acid to introduce specific functional groups into their target molecules, resulting in compounds with enhanced potency and reduced toxicity. This work underscores the importance of (4-chloro-3-ethyl-phenyl)boronic acid in drug discovery and development.

In addition to its role in pharmaceutical research, (4-chloro-3-ethyl-phenyl)boronic acid has also found applications in materials science. Its ability to form stable and functionalized polymers makes it a valuable precursor for the synthesis of advanced materials with tailored properties. For example, a study published in *Advanced Materials* reported the use of this boronic acid in the preparation of conductive polymers for use in electronic devices. The resulting materials exhibited excellent electrical conductivity and mechanical stability, opening up new possibilities for their use in various technological applications.

The synthesis of (4-chloro-3-ethyl-phenyl)boronic acid typically involves several well-established methods. One common approach is the hydroboration of a suitable halide or alkene followed by oxidation to form the boronic acid. Another method involves the direct substitution of a halide with a boronate ester, which can then be hydrolyzed to yield the desired product. These synthetic routes are well-documented and can be adapted to produce high-purity (4-chloro-3-ethyl-phenyl)boronic acid on both laboratory and industrial scales.

The physical and chemical properties of (4-chloro-3-ethyl-phenyl)boronic acid are well-characterized. It is a white crystalline solid that is soluble in polar solvents such as water, ethanol, and dimethylformamide (DMF). Its melting point is typically around 120°C, and it exhibits good thermal stability under standard conditions. These properties make it easy to handle and store, which is crucial for its widespread use in research laboratories and industrial settings.

From a safety perspective, (4-chloro-3-ethyl-phenyl)boronic acid is generally considered safe when handled properly. However, like many boronic acids, it can be sensitive to air and moisture, which may affect its stability over time. Therefore, it is recommended to store it under inert conditions to maintain its integrity. Additionally, appropriate personal protective equipment (PPE) should be used when handling this compound to ensure safety.

In conclusion, (4-chloro-3-ethyl-phenyl)boronic acid (CAS No. 918810-94-3) is a highly valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity make it an essential reagent for researchers working on the development of new drugs and advanced materials. As ongoing research continues to uncover new uses for this compound, its importance in these fields is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:918810-94-3)(4-chloro-3-ethyl-phenyl)boronic acid
A860205
Purity:99%
Quantity:5g
Price ($):531.0
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